molecular formula C15H13NO2 B12504157 (1-Phenylethylideneamino) benzoate

(1-Phenylethylideneamino) benzoate

Cat. No.: B12504157
M. Wt: 239.27 g/mol
InChI Key: KLJLQTJYNGGTIU-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a phenyl group attached to an ethylideneamino group, which is further bonded to a benzoate moiety. It is primarily used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

(1-Phenylethylideneamino) benzoate undergoes various chemical reactions, including:

Scientific Research Applications

(1-Phenylethylideneamino) benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Phenylethylideneamino) benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-Phenylethylideneamino) benzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Similar in structure but lacks the ethylideneamino group.

    Benzyl benzoate: Contains a benzyl group instead of the phenyl ethylideneamino group.

    Methyl benzoate: Has a methyl group in place of the phenyl ethylideneamino group . These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

(1-phenylethylideneamino) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-12(13-8-4-2-5-9-13)16-18-15(17)14-10-6-3-7-11-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJLQTJYNGGTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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